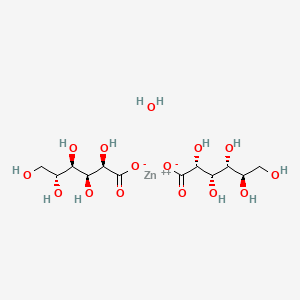

zinc;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate

Beschreibung

Zinc (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate, commonly known as zinc gluconate, is a zinc salt of gluconic acid. This compound is widely recognized for its use as a dietary supplement to deliver zinc, an essential trace element necessary for various biological functions. Zinc gluconate is known for its high bioavailability and is often used in medicinal health as a nutritional supplement .

Eigenschaften

IUPAC Name |

zinc;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.H2O.Zn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);1H2;/q;;;+2/p-2/t2*2-,3-,4+,5-;;/m11../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDZPVMMPIQEBN-XRDLMGPZSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O15Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Zinc gluconate can be synthesized through the reaction of gluconic acid with zinc oxide or zinc carbonate. The reaction typically involves dissolving gluconic acid in water and then adding zinc oxide or zinc carbonate under controlled conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of zinc gluconate. The reaction can be represented as follows:

C6H12O7+ZnO→C12H22O14Zn

Industrial Production Methods

In industrial settings, zinc gluconate is produced by fermenting glucose to gluconic acid using specific strains of bacteria such as Aspergillus niger. The gluconic acid is then neutralized with zinc oxide or zinc carbonate to form zinc gluconate. The product is purified through crystallization and drying processes to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

Zinc gluconate undergoes various chemical reactions, including:

Oxidation: Zinc gluconate can be oxidized to form zinc oxide and other by-products.

Reduction: Under certain conditions, zinc gluconate can be reduced to elemental zinc.

Substitution: Zinc gluconate can participate in substitution reactions where the gluconate ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to replace the gluconate ligand.

Major Products

Oxidation: Zinc oxide and gluconic acid derivatives.

Reduction: Elemental zinc and reduced gluconate derivatives.

Substitution: Zinc complexes with new ligands.

Wissenschaftliche Forschungsanwendungen

Zinc gluconate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other zinc compounds.

Biology: Studied for its role in enzyme activation, gene expression, and cellular signaling.

Medicine: Used in the treatment of zinc deficiency, common colds, and as an immune system booster.

Wirkmechanismus

Zinc gluconate exerts its effects primarily through the release of zinc ions. Zinc ions play a crucial role in various biological processes, including:

Enzyme Activation: Zinc is a cofactor for numerous enzymes involved in DNA synthesis, protein synthesis, and cellular metabolism.

Gene Expression: Zinc influences the expression of genes by binding to zinc finger motifs in transcription factors.

Cellular Signaling: Zinc ions act as signaling molecules in various cellular pathways, including immune response and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Zinc sulfate: Another zinc supplement with higher solubility but more gastrointestinal side effects.

Zinc acetate: Known for its use in lozenges for treating the common cold.

Zinc citrate: Often used in dental care products for its antimicrobial properties.

Uniqueness

Zinc gluconate is unique due to its high bioavailability and lower gastrointestinal side effects compared to other zinc supplements. It is also preferred in medicinal applications due to its effectiveness in delivering zinc with minimal adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.